molecular formula C7H10N4 B11769487 N-Amino-3-methyl-pyridine-2-carboxamidine

N-Amino-3-methyl-pyridine-2-carboxamidine

Cat. No.: B11769487
M. Wt: 150.18 g/mol
InChI Key: XEIPVJRVSCXBKP-UHFFFAOYSA-N
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Description

N’-amino-3-methylpyridine-2-carboximidamide is a chemical compound with the molecular formula C7H10N4 It is a derivative of pyridine, featuring an amino group and a carboximidamide group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-amino-3-methylpyridine-2-carboximidamide typically involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then treated with an appropriate amine to yield the desired carboximidamide. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the use of catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of N’-amino-3-methylpyridine-2-carboximidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-amino-3-methylpyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboximidamide group can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of N’-amino-3-methylpyridine-2-carboximidamide.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

N’-amino-3-methylpyridine-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-amino-3-methylpyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-amino-2-methylpyridine-3-carboximidamide
  • N’-amino-4-methylpyridine-2-carboximidamide
  • N’-amino-3-ethylpyridine-2-carboximidamide

Uniqueness

N’-amino-3-methylpyridine-2-carboximidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

IUPAC Name

N'-amino-3-methylpyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIPVJRVSCXBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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